

Literature review on the environmental fate of Thiophanate-Methyl

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Compound of Interest

Compound Name: **Thiophanate-Methyl**

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The Environmental Fate of Thiophanate-Methyl: A Technical Review

An in-depth examination of the degradation, mobility, and persistence of the fungicide **Thiophanate-Methyl** in various environmental compartments. This guide is intended for researchers, scientists, and environmental professionals.

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. Its widespread use in agriculture necessitates a thorough understanding of its environmental fate and behavior. This technical guide synthesizes available data on the degradation, mobility, and persistence of **thiophanate-methyl** in soil and aquatic systems, providing a comprehensive overview for the scientific community.

Degradation of Thiophanate-Methyl

Thiophanate-methyl is known to degrade in the environment through biotic and abiotic processes, with its primary and most significant metabolite being carbendazim (methyl benzimidazole-2-ylcarbamate, MBC), which is also a fungicide.^{[1][2][3]} The conversion to carbendazim is a key step in the environmental fate of **thiophanate-methyl**.^[1]

Biotic Degradation

In soil, **thiophanate-methyl** is readily degraded by microorganisms.^[1] Studies have shown that it disappears almost entirely within seven days in sandy loam and silty loam soils at

temperatures ranging from 23°C to 33°C.[1] The degradation to its major metabolite, carbendazim (MBC), is significantly faster in unsterilized soil compared to sterile soil, indicating the crucial role of microbial activity.[1] Carbendazim itself is more persistent in the soil than the parent compound.[1] For instance, sixty days after application, residual MBC was found to be between 2-20% of the initial **thiophanate-methyl** amount.[1]

Abiotic Degradation

Hydrolysis: **Thiophanate-methyl** is relatively stable in acidic to neutral aqueous solutions.[4][5] However, it is unstable in alkaline conditions, with a half-life of 0.7 days at pH 9 and 25°C.[5] At pH 7, the half-life is 36 days, and it extends to 867 days at pH 5.[5] A 4% transformation to MBC was observed in tap water at pH 7.0 over seven days.[1]

Photolysis: Photodegradation in aqueous solutions and on surfaces is another important dissipation pathway. When exposed to UV or sunlight in an aqueous solution, **thiophanate-methyl**'s primary degradation product is carbendazim.[1] In a study, a 20 ppm aqueous solution of **thiophanate-methyl** irradiated for 48 hours resulted in a 60% conversion to MBC.[4] The presence of water and light catalyzes this transformation on plant surfaces as well.[1]

Environmental Persistence and Mobility

The persistence and mobility of a pesticide determine its potential to contaminate non-target areas, including groundwater.

Soil Mobility: The mobility of **thiophanate-methyl** in soil is considered to be moderate. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's tendency to adsorb to soil particles. An estimated Koc value for **thiophanate-methyl** is 330, which suggests moderate mobility.[4] Another source indicates a distribution coefficient (Kd) of 6.5 mL/g in greenhouse soil.[6] The adsorption behavior appears to fit the Freundlich isotherm model well.[6]

Aquatic Fate: In aquatic systems, **thiophanate-methyl** is not expected to volatilize from water surfaces due to its low Henry's Law constant.[4] Its moderate adsorption to sediment and suspended solids is anticipated based on its Koc value.[4] The potential for bioconcentration in aquatic organisms is considered low, with a calculated Bioconcentration Factor (BCF) of 4 in fish.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the environmental fate of **thiophanate-methyl**.

Table 1: Degradation Half-life of **Thiophanate-Methyl**

Environmental Compartment	Condition	Half-life	Reference
Soil (sandy loam, silty loam)	23°C - 33°C	< 7 days	[1]
Water	pH 5, 25°C	867 days	[5]
Water	pH 7, 25°C	36 days	[5]
Water	pH 9, 25°C	0.7 days	[5]

Table 2: Mobility and Bioconcentration of **Thiophanate-Methyl**

Parameter	Value	Interpretation	Reference
Koc (Soil Organic Carbon Partition Coefficient)	330 (estimated)	Moderate mobility in soil	[4]
Kd (Distribution Coefficient)	6.5 mL/g	Well distributed and adsorbed in soil	[6]
BCF (Bioconcentration Factor) in fish	4 (estimated)	Low potential for bioconcentration	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature.

Soil Degradation Study (Aerobic)

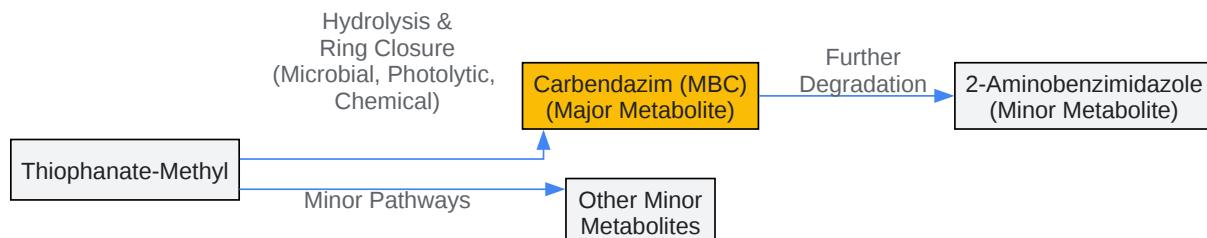
- Soil Selection: Representative soil types (e.g., sandy loam, silty loam) are chosen. The soil is characterized for properties such as pH, organic matter content, and microbial biomass.
- Test Substance Application: Radiolabeled ($[^{14}\text{C}]$ **thiophanate-methyl**) is applied to the soil samples at a concentration relevant to agricultural use.
- Incubation: The treated soil samples are incubated in the dark at controlled temperatures (e.g., 23°C and 33°C) and moisture levels.^{[1][5]} A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.
- Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its degradation products.^[1] Evolved $^{14}\text{CO}_2$ is trapped to assess mineralization.
- Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) of **thiophanate-methyl** is calculated using first-order kinetics.

Hydrolysis Study

- Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 5, 7, and 9).^[5]
- Test Substance Application: A known concentration of **thiophanate-methyl** is added to each buffer solution.
- Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.^[5]
- Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC to determine the concentration of **thiophanate-methyl** remaining.
- Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH level.

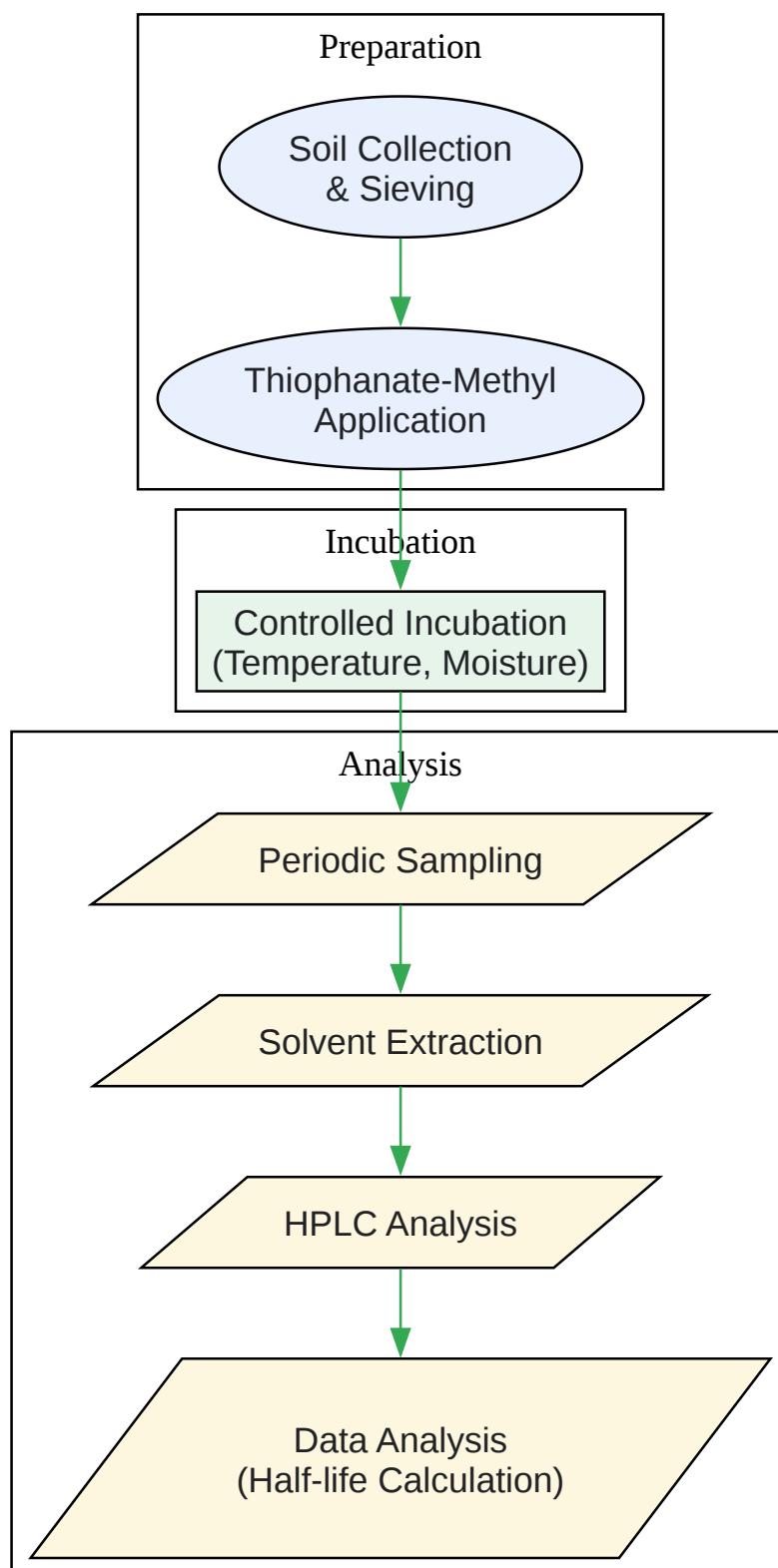
Visualizing Environmental Fate Pathways

The following diagrams illustrate the degradation pathway of **thiophanate-methyl** and a typical experimental workflow for its study.



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Degradation pathway of **Thiophanate-Methyl**.



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Workflow for a soil degradation study.

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